2-amino-6,6-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-4-one
Overview
Description
2-amino-6,6-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-4-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6,6-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-4-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a thioamide with a suitable aldehyde or ketone in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-amino-6,6-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-amino-6,6-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has potential as a scaffold for developing new drugs due to its unique structure and biological activity.
Biological Studies: It can be used as a probe to study enzyme interactions and other biological processes.
Materials Science: The compound’s structural properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-amino-6,6-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-4-one exerts its effects involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to specific physiological responses. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: This compound shares a similar thiazole-pyridine structure but differs in its functional groups and biological activity.
Thiazolo[5,4-c]pyridine-2-carboxylic acid:
Uniqueness
2-amino-6,6-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-4-one is unique due to its specific amino and dimethyl substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-amino-6,6-dimethyl-5,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-8(2)3-4-5(6(12)11-8)13-7(9)10-4/h3H2,1-2H3,(H2,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFSEALYRBQCDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)N1)SC(=N2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000800-87-2 | |
Record name | 2-amino-6,6-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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